Cas no 727652-04-2 (2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde)

2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core with a formyl group at the 3-position and a 3-methoxyphenyl substituent at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy and methyl groups enhance its solubility and stability, while the aldehyde moiety allows for versatile derivatization via condensation or nucleophilic addition reactions. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde structure
727652-04-2 structure
Product name:2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No:727652-04-2
MF:C16H14N2O2
MW:266.294563770294
MDL:MFCD04117013
CID:1077983
PubChem ID:2759667

2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methoxyphenyl)-7-methylimidazo-[1,2-a]pyridine-3-carbaldehyde
    • 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • DTXSID901161371
    • LS-02447
    • 727652-04-2
    • 2-(3-methoxy-phenyl)-7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
    • CS-0374186
    • 2-(3-Methoxy-phenyl)-7-methyl-imidazo[1,2-a]-pyridine-3-carbaldehyde
    • AKOS000266386
    • 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
    • MFCD04117013
    • ALBB-006806
    • STK504131
    • MDL: MFCD04117013
    • Inchi: InChI=1S/C16H14N2O2/c1-11-6-7-18-14(10-19)16(17-15(18)8-11)12-4-3-5-13(9-12)20-2/h3-10H,1-2H3
    • InChI Key: MZBCCRDBXSINSQ-UHFFFAOYSA-N
    • SMILES: CC1=CC2=NC(=C(C=O)N2C=C1)C3=CC(=CC=C3)OC

Computed Properties

  • Exact Mass: 266.105527694g/mol
  • Monoisotopic Mass: 266.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6Ų
  • XLogP3: 3.6

2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde Security Information

  • HazardClass:IRRITANT

2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M243305-100mg
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2
100mg
$ 185.00 2022-06-04
Chemenu
CM269182-5g
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2 95%
5g
$*** 2023-03-31
Chemenu
CM269182-5g
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2 95%
5g
$853 2021-08-18
Chemenu
CM269182-1g
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2 95%
1g
$*** 2023-03-31
abcr
AB406215-1 g
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2
1 g
€406.00 2023-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1895-5G
2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2 95%
5g
¥ 5,834.00 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1444856-1g
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2 98+%
1g
¥3271.00 2024-07-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1895-500mg
2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2 95%
500mg
¥1332.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1444856-5g
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2 98+%
5g
¥7636.00 2024-07-29
A2B Chem LLC
AH14698-1g
2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
727652-04-2 >95%
1g
$578.00 2024-04-19

Additional information on 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Professional Introduction to 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-04-2)

Compound 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, identified by its CAS number 727652-04-2, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a fused imidazo[1,2-a]pyridine core, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of both aromatic and aldehyde functional groups in its molecular structure suggests multifaceted interactions with biological targets, making it a promising candidate for further exploration in drug discovery.

The imidazo[1,2-a]pyridine scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive compounds. Specifically, derivatives of this scaffold have been extensively studied for their potential applications in treating neurological disorders, cancer, and infectious diseases. The incorporation of a methyl group at the 7-position and a 3-methoxyphenyl substituent at the 2-position introduces unique electronic and steric properties to the molecule. These modifications can influence its binding affinity and selectivity towards specific biological targets.

In recent years, there has been a surge in research focusing on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has emerged as a key player in this landscape. Its molecular structure allows for diverse chemical modifications, enabling researchers to tailor its properties for specific therapeutic applications. For instance, the aldehyde group at the 3-position provides a reactive site for further functionalization, such as condensation reactions with amino acids or other nucleophiles to form more complex derivatives.

The pharmacological potential of this compound has been explored through various preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to several diseases. Notably, studies have indicated that derivatives of imidazo[1,2-a]pyridine can exhibit inhibitory effects on kinases and other enzymes involved in cancer progression. The methoxy group on the phenyl ring may enhance solubility and metabolic stability, contributing to better bioavailability and pharmacokinetic profiles.

The synthesis of 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic core. Additionally, modern spectroscopic techniques like NMR and mass spectrometry play a crucial role in characterizing the compound's structure and confirming its identity.

The compound's biological activity has been further examined through computational modeling and molecular docking studies. These approaches help predict how the molecule might interact with biological targets at the atomic level. By understanding these interactions, researchers can optimize the compound's structure to enhance its therapeutic potential while minimizing off-target effects. Such computational studies are increasingly integral to drug discovery pipelines due to their efficiency and cost-effectiveness compared to traditional experimental methods.

In conclusion, 2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde represents a promising candidate for further development in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with targeted biological activities. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly significant role in addressing various medical challenges.

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Amadis Chemical Company Limited
(CAS:727652-04-2)2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Purity:99%
Quantity:1g
Price ($):291.0